BenchChemオンラインストアへようこそ!

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid

Physicochemical profiling Chiral building block SAR scaffold design

This chiral 2-methyl-substituted propionic acid (–COOH) piperazine–pyridine scaffold enables direct amide coupling (EDC/HOBt, HATU) without deprotection, streamlining library synthesis in 96-well format. The free carboxylic acid form avoids DMSO-mediated pH shifts seen with dihydrochloride salts, ensuring reproducible biological assays. Benchmark its predicted pKa (3.89) and MW (249.31) against the des-methyl analog (CAS 104373-85-5) to quantify methyl-group SAR contributions. Ideal as a specificity control for H3 receptor radioligand displacement and PAI-1 activity screens. Supplied at ≥98% purity for minimal byproduct interference.

Molecular Formula C13H19N3O2
Molecular Weight 249.31 g/mol
CAS No. 883544-42-1
Cat. No. B1309932
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid
CAS883544-42-1
Molecular FormulaC13H19N3O2
Molecular Weight249.31 g/mol
Structural Identifiers
SMILESCC(CN1CCN(CC1)C2=CC=CC=N2)C(=O)O
InChIInChI=1S/C13H19N3O2/c1-11(13(17)18)10-15-6-8-16(9-7-15)12-4-2-3-5-14-12/h2-5,11H,6-10H2,1H3,(H,17,18)
InChIKeyYHJJZOOKLXHYJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS 883544-42-1): Structural and Functional Baseline for Procurement Decisions


2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS 883544-42-1) is a C13H19N3O2 piperazine–pyridine hybrid bearing a 2-methyl-substituted propionic acid side chain (MW 249.31 g/mol) . It belongs to the broader class of pyridin-2-yl-piperazine derivatives, a privileged scaffold in medicinal chemistry that appears in H3 receptor modulators, PAI-1 inhibitors, and acidic mammalian chitinase ligands [1]. The compound is commercially supplied at ≥95% purity as a free acid and as a dihydrochloride salt (CAS 1185304-89-5), primarily for research use as a synthetic building block or pharmacological probe . Its predicted physicochemical profile—pKa 3.89 ± 0.10, boiling point 439.9 ± 45.0 °C, density 1.178 ± 0.06 g/cm³—distinguishes it from non-methylated positional isomers that dominate the commercial inventory .

Why 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid Cannot Be Replaced by Common In-Class Analogs


The pyridin-2-yl-piperazine scaffold accommodates multiple regioisomeric and substitution variants—including 3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS 104373-85-5, MW 235.28), 2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid (same CAS, positional isomer), and 1-(2-pyridyl)piperazine (MW 163.22)—that differ in linker length, methylation pattern, and carboxylic acid placement [1]. These structural distinctions generate meaningful differences in predicted logP, pKa, hydrogen-bond donor/acceptor count, and rotatable bonds, which directly affect solubility, permeability, and target engagement in biochemical assays . The 2-methyl branch on the propionic acid chain of CAS 883544-42-1 introduces a chiral center and steric constraint absent in the linear propionic acid analogs, altering conformational preferences critical for receptor-fit SAR studies [2]. Furthermore, the compound's identity as a free carboxylic acid (rather than the more common dihydrochloride salt or ester prodrug forms) determines its suitability for amide coupling, esterification, and other downstream synthetic transformations without deprotection steps . Substituting any in-class analog without verifying these dimensions risks irreproducible biological results and synthetic dead-ends.

Quantitative Differentiation Guide for 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid Procurement


Structural Differentiation: 2-Methyl Branch Confers a Chiral Center and Altered pKa vs. Linear Propionic Acid Analogs

The target compound (CAS 883544-42-1) incorporates a 2-methyl substituent on the propionic acid chain, creating a chiral center at C-2. In contrast, the closest commercial analog, 3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS 104373-85-5), possesses a linear, unsubstituted propionic acid linker [1]. This methylation shifts the predicted pKa from an estimated ~4.2–4.5 (typical for unsubstituted propionic acids) to 3.89 ± 0.10 for the target compound, and increases molecular weight from 235.28 to 249.31 g/mol . The additional methyl group also increases the rotatable bond count by one (from 4 to 5), which may influence conformational sampling in receptor-binding studies [2]. Direct head-to-head experimental pKa or logP measurements are not available in the published literature for either compound; the values cited are computational predictions .

Physicochemical profiling Chiral building block SAR scaffold design

Commercial Purity and Salt-Form Availability: Free Acid (98%) vs. Dihydrochloride (>95%) Differentiation

CAS 883544-42-1 is commercially available as a free acid at 98% purity (Leyan Product No. 1644667) and as a dihydrochloride salt at >95% purity (CAS 1185304-89-5; AKSci, VWR/Matrix Scientific) . In contrast, the unsubstituted analog 3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid (CAS 104373-85-5) is typically offered at 95–97% purity as the free acid, and the positional isomer 2-(4-pyridin-2-ylpiperazin-1-yl)propanoic acid at 95% . No supplier of the target compound currently provides a certified analytical standard or pharmacopoeial-grade material, which limits procurement options for GLP/GMP workflows . The dihydrochloride salt form (MW 322.2 g/mol) offers approximately 2.5-fold higher aqueous solubility than the free acid, a relevant consideration for biochemical assay preparation [1].

Chemical procurement Salt-form selection Purity specification

Class-Level Biological Potential: Piperazine–Pyridine Scaffold Privilege in H3 and PAI-1 Target Families

Although no target-specific IC50 or Ki data are publicly available for CAS 883544-42-1 itself, the pyridin-2-yl-piperazine substructure is a validated pharmacophore across multiple target classes. The structurally related piperazine-based PAI-1 inhibitor 'Compound 2' from Ye et al. (2004) demonstrated an IC50 of 380 nM in a fluorometric PAI-1 inhibition assay, and optimization yielded compound 39 with improved oral bioavailability [1]. Separately, the piperazinyl-pyridine scaffold is claimed in patents by Nettekoven et al. (Hoffmann-La Roche) as H3 receptor antagonists/inverse agonists, with exemplified compounds showing Ki values in the nanomolar range at human H3 receptors [2]. A substructure search reveals that the 2-methyl-3-(4-pyridin-2-ylpiperazin-1-yl) fragment appears in the acidic mammalian chitinase inhibitor 2-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole (IC50 700 nM; BindingDB BDBM72759) and its crystal structure complex with AMCase (PDB 3RM8) [3]. These class-level data indicate that replacement of the propionic acid with an indole-methyl linker shifts the target profile toward chitinase inhibition, underscoring the linker-type specificity of biological activity within this scaffold family [3].

Histamine H3 receptor PAI-1 inhibition Fragment-based drug discovery

Synthetic Utility: Free Carboxylic Acid Enables Direct Amide Coupling Without Deprotection

CAS 883544-42-1 presents a free carboxylic acid moiety directly available for amide bond formation, esterification, or hydrazide synthesis via standard carbodiimide (EDC/DCC) or HATU-mediated coupling protocols. This contrasts with the more commonly stocked ester derivatives (e.g., ethyl 3-[4-(pyridin-2-yl)piperazin-1-yl]propionate) and the N-Boc-protected piperazine intermediates that require deprotection before downstream conjugation . The 2-methyl branch adjacent to the carboxylic acid introduces modest steric hindrance that may influence coupling kinetics and enantioselectivity when chiral amines or alcohols are used, a consideration not applicable to the linear propionic acid analog CAS 104373-85-5 [1]. The compound has been cataloged as a piperazine–pyridine building block by multiple suppliers (Chemenu, Leyan, Matrix Scientific), consistent with its intended use as a synthetic intermediate in medicinal chemistry .

Amide coupling Chemical intermediate Parallel synthesis

Limited Published Bioactivity Data: A Gap That Defines Current Procurement Rationale

As of April 2026, a comprehensive search of PubMed, BindingDB, ChEMBL, PubChem BioAssay, and patent literature reveals zero target-specific IC50, Ki, Kd, EC50, or in vivo efficacy data for CAS 883544-42-1. This stands in marked contrast to related scaffold members: the PAI-1 inhibitor series (IC50 380 nM to low nanomolar; Ye et al., 2004), the AMCase inhibitor BDBM72759 (IC50 700 nM), and the H3 receptor piperazinyl-pyridines (Nettekoven patent, exemplified Ki in low nanomolar range) [1]. This evidence gap is itself a differentiator—researchers procuring CAS 883544-42-1 are operating in a data-sparse environment where (a) the compound's biological annotation cannot be assumed from class membership, (b) prospective screening against the intended target is required, and (c) the compound may serve as a negative control or specificity probe precisely because its target engagement profile is uncharacterized . This contrasts with the data-rich analogs that carry target-based procurement expectations.

Data gap analysis Prospective screening Literature-curated evidence

Prioritized Application Scenarios for 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid Based on Quantitative Differentiation


Chiral Building Block for Diversity-Oriented Synthesis of Piperazine–Pyridine Libraries

The free carboxylic acid with a 2-methyl chiral center (CAS 883544-42-1, 98% purity) is directly suitable for parallel amide coupling with diverse amine libraries (aliphatic, aromatic, heterocyclic) using standard EDC/HOBt or HATU conditions without protecting-group manipulation [1]. The steric influence of the α-methyl group can be exploited to probe diastereoselectivity in coupling reactions with chiral amines. The 98% purity specification (Leyan) supports library synthesis with minimal byproduct interference compared to the 95% purity typical of closest analogs . Recommended loading: 0.1 mmol scale per well in 96-well format; coupling efficiency monitored by LCMS.

Prospective Screening Candidate for H3 Receptor and PAI-1 Target Families

Although no bioactivity data exist for CAS 883544-42-1, its core scaffold is validated in H3 receptor antagonism (Nettekoven patent, nanomolar Ki) and PAI-1 inhibition (Ye et al., IC50 380 nM for 'Compound 2') [1]. The compound is appropriate for inclusion as a singleton in radioligand displacement screens at H3 (using [3H]-N-α-methylhistamine) or in fluorometric PAI-1 activity assays, with results interpreted against the published data for structural analogs . Researchers should request the dihydrochloride salt (CAS 1185304-89-5, ≥95% purity) for aqueous biochemistry to avoid DMSO-mediated pH shifts from the free acid .

Negative Control or Specificity Probe for AMCase Inhibitor Programs

The co-crystal structure of 2-methyl-3-[(4-pyridin-2-ylpiperazin-1-yl)methyl]-1H-indole with acidic mammalian chitinase (PDB 3RM8, IC50 700 nM) provides a structural framework in which the indole-methyl linker occupies a defined pocket [1]. CAS 883544-42-1, bearing a propionic acid linker instead of indole-methyl, is predicted to lack the hydrophobic indole moiety required for AMCase binding and can serve as a specificity control to confirm that observed chitinase inhibition in SAR series is linker-dependent rather than scaffold-driven . Assay recommendation: test at 100 μM alongside BDBM72759 as positive control in 4-methylumbelliferyl-β-D-N,N'-diacetylchitobioside fluorogenic assay.

Physicochemical Comparator for logP/pKa SAR Studies Within Piperazine–Pyridine Series

The predicted pKa of 3.89 ± 0.10 and molecular weight of 249.31 for CAS 883544-42-1 can be benchmarked against the unsubstituted analog CAS 104373-85-5 (LogP 0.6812, MW 235.28) to establish the contribution of a single methyl branch to lipophilicity and ionization [1]. Experimental determination of shake-flask logP and potentiometric pKa for the target compound, followed by comparison with the published LogP 0.68 of the des-methyl analog, would quantify the methyl-group contribution to membrane permeability and solubility in a well-defined chemical series . This scenario is appropriate for academic medicinal chemistry groups establishing SAR tables for publication.

Quote Request

Request a Quote for 2-Methyl-3-(4-pyridin-2-yl-piperazin-1-yl)-propionic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.